molecular formula C17H16O3S B14308529 3,3-Dimethoxyspiro[thietane-2,9'-xanthene] CAS No. 112083-32-6

3,3-Dimethoxyspiro[thietane-2,9'-xanthene]

Katalognummer: B14308529
CAS-Nummer: 112083-32-6
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BKMWWJLXKGAHMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which includes a thietane ring fused to a xanthene moiety. This compound contains 37 atoms, including 16 hydrogen atoms, 17 carbon atoms, 3 oxygen atoms, and 1 sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] typically involves the formation of the thietane ring followed by its fusion with the xanthene moiety. One common method includes the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is unique due to its specific combination of the thietane and xanthene rings, as well as the positioning of the methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

112083-32-6

Molekularformel

C17H16O3S

Molekulargewicht

300.4 g/mol

IUPAC-Name

3,3-dimethoxyspiro[thietane-2,9'-xanthene]

InChI

InChI=1S/C17H16O3S/c1-18-16(19-2)11-21-17(16)12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)17/h3-10H,11H2,1-2H3

InChI-Schlüssel

BKMWWJLXKGAHMD-UHFFFAOYSA-N

Kanonische SMILES

COC1(CSC12C3=CC=CC=C3OC4=CC=CC=C24)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.